molecular formula C12H17N3O3 B8481932 4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene

4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene

Cat. No. B8481932
M. Wt: 251.28 g/mol
InChI Key: DMNQTXIYZKQQTC-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

A solution of 50 g (0.239 mol) N,N-dimethyl-N′-(4-nitro-phenyl)-ethane-1,2-diamine in 500 mL acetic anhydride was stirred for 3.5 h at 130° C., then evaporated down i. vac. and neutralised with saturated aqueous sodium bicarbonate. The residue was exhaustively extracted with EtOAc, the combined org. phases were dried over sodium sulphate and evaporated down i. vac.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][N:5]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)[C:16](=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN(CCNC1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down i
EXTRACTION
Type
EXTRACTION
Details
The residue was exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Name
Type
Smiles
CN(CCN(C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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